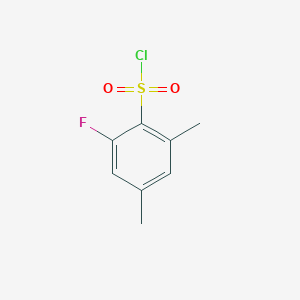

![molecular formula C20H14FN3O2S B2371882 4-fluoro-N-(3-(7-metil-5-oxo-5H-tiazolo[3,2-a]pirimidin-3-il)fenil)benzamida CAS No. 1021039-56-4](/img/structure/B2371882.png)

4-fluoro-N-(3-(7-metil-5-oxo-5H-tiazolo[3,2-a]pirimidin-3-il)fenil)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines, which is a core structure in the given compound, involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction mechanism involves a nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product, which then undergoes [3,3]-Claisen rearrangement .Molecular Structure Analysis

The molecular structure of this compound is based on the thiazolo[3,2-a]pyrimidine moiety, which can be readily modified by the introduction of new binding sites . This structural similarity to purine may be utilized in the design of structures capable of effectively binding to biological targets .Chemical Reactions Analysis

The thiazolo[3,2-a]pyrimidine moiety in the compound possesses an active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Aplicaciones Científicas De Investigación

Actividad antiinflamatoria y antinociceptiva

Se diseñó y sintetizó una nueva serie de derivados de tiazolo [3,2-a] pirimidina utilizando 4-fluoroanilina y etil acetoacetato como material de partida . Los compuestos sintetizados se evaluaron para determinar sus actividades antiinflamatoria y antinociceptiva .

Actividad antiinflamatoria: La actividad antiinflamatoria se evaluó mediante el método del edema de la pata de rata . Los compuestos con un anillo aromático sustituido con un grupo electrón-atractor más pequeño en la cuarta posición mostraron mejor actividad que los otros derivados .

Actividad antinociceptiva: La actividad antinociceptiva se evaluó mediante la técnica de estímulo térmico . Los compuestos se encontraron que poseen actividades antinociceptivas significativas .

Estos compuestos también mostraron menor actividad ulcerogénica y valores de ALD 50 más altos . Esto sugiere que podrían ser alternativas más seguras a los fármacos antiinflamatorios actuales.

Direcciones Futuras

The thiazolo[3,2-a]pyrimidine moiety in the compound is a promising scaffold for the design of new medicines, including anticancer drugs . Its structural similarity to purine may be utilized in the design of structures capable of effectively binding to biological targets . Therefore, future research could focus on exploring its potential in drug development.

Mecanismo De Acción

Target of Action

The primary targets of the compound “4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide” are currently unknown. The compound’s structure suggests it may bind with high affinity to multiple receptors

Mode of Action

Given its structural similarity to other bioactive aromatic compounds , it may interact with its targets in a similar manner, causing changes in cellular processes.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. It’s possible that, like other indole derivatives , it may influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Based on its structural similarity to other bioactive compounds , it may have a broad range of biological activities.

Propiedades

IUPAC Name |

4-fluoro-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O2S/c1-12-9-18(25)24-17(11-27-20(24)22-12)14-3-2-4-16(10-14)23-19(26)13-5-7-15(21)8-6-13/h2-11H,1H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPRMNIJYYEPBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B2371802.png)

![N-(4-bromophenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2371803.png)

![3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2371804.png)

![N-Methyl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2371808.png)

![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2371811.png)

![1-Methyl-3-propyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2371812.png)

![methyl 2-{[(2S)-3,3,3-trifluoro-2-hydroxypropyl]sulfanyl}benzenecarboxylate](/img/structure/B2371814.png)

![Ethyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-4-carboxylate](/img/structure/B2371815.png)

![9-(furan-2-ylmethyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2371816.png)

![Methyl (1'S,4R)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylate](/img/structure/B2371819.png)